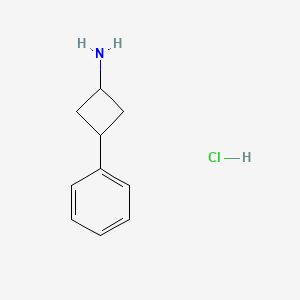

3-Phenylcyclobutan-1-amine hydrochloride

Übersicht

Beschreibung

3-Phenylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a hydrochloride salt form of 3-Phenylcyclobutan-1-amine, which is a cyclobutane derivative with a phenyl group attached to the third carbon and an amine group attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to form 3-Phenylcyclobutan-1-amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclobutane derivatives.

Substitution: Formation of substituted phenylcyclobutanamines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: CHN·HCl

Molecular Weight: 183.68 g/mol

SMILES Notation: C1C(CC1N)C2=CC=CC=C2

InChIKey: VJXKVDLXKYYYBX-UHFFFAOYSA-N

The compound features a cyclobutane ring substituted with a phenyl group and an amine, which contributes to its unique chemical properties and potential biological activities.

Pharmacological Potential

Recent studies indicate that 3-phenylcyclobutan-1-amine hydrochloride may act as a modulator of monoacylglycerol lipase (MGL), an enzyme involved in the endocannabinoid system. MGL inhibitors are being explored for their therapeutic effects in conditions such as pain, inflammation, and anxiety disorders. Specifically, the modulation of MGL can lead to increased levels of endocannabinoids, which have been shown to provide analgesic effects in various animal models .

Pain Management

The compound's role as an MGL modulator suggests its potential use in pain management therapies. Research has demonstrated that MGL blockade can reduce pain sensitivity in models of neuropathic pain, indicating that this compound could be beneficial for patients suffering from chronic pain conditions .

Anti-emetic Effects

In addition to its analgesic properties, the compound exhibits anti-emetic effects. Studies have shown that MGL inhibitors can reduce nausea and vomiting in animal models, which may translate into therapeutic applications for patients undergoing chemotherapy or those with other conditions that induce nausea .

Case Study 1: MGL Inhibition and Pain Relief

A study conducted by Kinsey et al. (2009) demonstrated that MGL inhibitors significantly reduced cold allodynia in mice subjected to chronic constriction injury of the sciatic nerve. The findings suggest that compounds like this compound could be developed into effective treatments for neuropathic pain .

Case Study 2: Anti-emetic Properties

Sticht et al. (2012) explored the anti-emetic effects of MGL modulators in a lithium chloride model of vomiting in shrews. The results indicated that MGL inhibition could effectively mitigate vomiting episodes, supporting the potential use of similar compounds for managing nausea in clinical settings .

Wirkmechanismus

The mechanism of action of 3-Phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been studied as a cholinesterase inhibitor, which inhibits the function of acetylcholinesterase. This inhibition can affect neurotransmission by preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is of particular interest in the context of neurodegenerative diseases such as Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Phenylcyclobutan-1-amine: The parent compound without the hydrochloride salt.

3-Phenylcyclobutan-1-amine derivatives: Various derivatives with different substituents on the phenyl or cyclobutane ring.

Uniqueness

3-Phenylcyclobutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Biologische Aktivität

3-Phenylcyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings and case studies.

Molecular Formula : CHN·HCl

Molecular Weight : 147.22 g/mol

CAS Number : 90874-41-2

Boiling Point : Data not available

Melting Point : Not specified

Log P (Octanol/Water Partition Coefficient) : Varies between 1.59 and 2.1 across different methods, indicating moderate lipophilicity .

Synthesis

The synthesis of 3-phenylcyclobutan-1-amine typically involves several steps:

- Formation of Cyclobutane Ring : The cyclobutane structure is formed through a series of reactions including hydrogenation and reductive amination.

- Hydrochloride Salt Formation : The amine can be converted to its hydrochloride salt to enhance solubility and stability.

A typical synthetic route involves the reduction of phenylcyclobutanone followed by amination, which has been optimized for efficiency and yield .

Case Studies

-

HCV Inhibition Study :

- Objective : Evaluate the antiviral efficacy of cyclobutane derivatives against HCV.

- Findings : Certain derivatives demonstrated effective inhibition of viral assembly with EC values around 2.03 μM in cell culture systems, indicating a promising avenue for further development in antiviral therapies .

- Neuroprotection Study :

Toxicity and Safety Profile

The safety profile for this compound has not been extensively characterized. However, general precautions for handling amines apply:

Eigenschaften

IUPAC Name |

3-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZYYBUWFCMNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-73-9, 1807916-62-6 | |

| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.